Prinomastat hydrochloride

MMP selectivity Gelatinase inhibition Tumor microenvironment

Researchers studying tumor angiogenesis or neuroinflammation often face inconsistent MMP inhibition due to poor selectivity or CNS penetration. Prinomastat hydrochloride (AG3340) solves this with picomolar Ki values for MMP-2 (0.05 nM), MMP-9 (0.26 nM), and MMP-13 (0.03 nM), while sparing MMP-1. Key advantages: • Blood-brain barrier permeable - validated in cerebral hypoperfusion models • Oral bioavailability enables chronic daily dosing in syngeneic tumor models • ≥98% purity with batch-specific COA; stocked for immediate global dispatch

Molecular Formula C18H22ClN3O5S2
Molecular Weight 460.0 g/mol
CAS No. 1435779-45-5
Cat. No. B1248558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrinomastat hydrochloride
CAS1435779-45-5
Molecular FormulaC18H22ClN3O5S2
Molecular Weight460.0 g/mol
Structural Identifiers
SMILESCC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl
InChIInChI=1S/C18H21N3O5S2.ClH/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14;/h3-10,16,23H,11-12H2,1-2H3,(H,20,22);1H/t16-;/m0./s1
InChIKeyUQGWXXLNXBRNBU-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prinomastat Hydrochloride in Oncology & MMP Research


Prinomastat hydrochloride (AG3340 hydrochloride) is a synthetic, low molecular weight, non-peptidic hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) . As the hydrochloride salt of the active moiety prinomastat, it is formulated to enhance aqueous solubility and oral bioavailability. The compound is characterized by its high-affinity inhibition of gelatinases (MMP-2, MMP-9), collagenase-3 (MMP-13), and stromelysin-1 (MMP-3), with Ki values in the picomolar to low nanomolar range . Its development was driven by the rationale that selective MMP inhibition could suppress tumor invasion, angiogenesis, and metastasis, leading to its evaluation in multiple Phase III oncology trials [1].

Selectivity
Gelatinase (MMP-2/-9) and MMP-13 pathway inhibition study fit
Formulation
Hydrochloride salt supports oral bioavailability research workflows
CNS access
Reported blood-brain barrier penetration enables CNS MMP research models

Why Prinomastat Cannot Be Substituted in MMP Studies


Despite belonging to the same class of hydroxamate-based MMP inhibitors, prinomastat hydrochloride exhibits a distinct selectivity profile and pharmacokinetic signature that precludes simple interchange with other compounds like marimastat or batimastat [1]. Prinomastat is uniquely selective for MMP-2, -9, -13, and -14, while largely sparing MMP-1 and MMP-7, a characteristic that was hypothesized to mitigate the dose-limiting musculoskeletal toxicity seen with broader-spectrum agents [2]. Furthermore, its ability to cross the blood-brain barrier [3] and its oral bioavailability profile differentiate it from earlier-generation MMP inhibitors that required parenteral administration [1]. Substitution without accounting for these specific attributes would compromise experimental reproducibility and invalidate comparisons to historical data.

Distinct MMP selectivity profile may not transfer; broader-spectrum inhibitors (e.g., marimastat) exhibit different gelatinase/MMP-1 discrimination.
Oral bioavailability context may not replicate with parenteral-only MMP inhibitors such as batimastat.
Blood-brain barrier penetration property may not be assumed for other MMP inhibitors lacking CNS evidence.

Prinomastat Hydrochloride Comparative Evidence


MMP Selectivity vs. Marimastat

Prinomastat hydrochloride demonstrates a distinct selectivity window, potently inhibiting MMP-2, -9, -13, and -14 while showing significantly weaker activity against MMP-1 and MMP-7. This contrasts with marimastat, which exhibits a broader inhibition profile with less discrimination between these enzyme families [1]. The selectivity ratio (IC50 for MMP-1 / IC50 for MMP-2) is approximately 166 for prinomastat, whereas marimastat's ratio is substantially lower, indicating a narrower therapeutic index against collagenase-1 [1].

MMP selectivity vs. marimastat
Head-to-head
Selectivity ratio ~166 (MMP-2/MMP-1) vs. ~1.2 for marimastat
Enables gelatinase-selective pathway dissection
Recombinant human MMP catalytic domain assays; IC50 values reported in nM range.
MMP selectivity Gelatinase inhibition Tumor microenvironment

In Vivo Antitumor Efficacy in Lewis Lung Carcinoma

In a comparative study of six synthetic MMP inhibitors (AG3287, AG3293, AG3294, AG3296, AG3319, and AG3340) against the Lewis lung carcinoma model, prinomastat (AG3340) was identified as the most efficacious compound [1]. While all compounds exhibited similar enzyme inhibition profiles and pharmacokinetics after intraperitoneal administration, only AG3340 resulted in complete cessation of primary tumor growth in a majority of treated animals [1].

In vivo model response
Head-to-head
Complete primary tumor growth cessation in 4/6 mice vs. related analogs not achieving comparable effect
Supports model-selection for maximal in vivo response endpoint
Lewis lung carcinoma model, C57BL/6 mice, daily IP administration.
Tumor growth inhibition Lewis lung carcinoma In vivo efficacy

Oral Bioavailability vs. Batimastat

Prinomastat hydrochloride is distinguished from earlier MMP inhibitors, such as batimastat, by its oral bioavailability. While batimastat requires parenteral administration due to poor oral absorption, prinomastat was specifically developed for oral dosing [1]. In rat pharmacokinetic studies, oral bioavailability of AG3340 was reported to range from 15% to 68% across a series of related compounds [1]. This property enables chronic dosing regimens in preclinical models without the stress and variability associated with repeated injections.

Oral bioavailability context
Class-level inference
Rat oral bioavailability 15–68% (series); batimastat requires parenteral route
Supports oral dosing research workflow
Specific AG3340 bioavailability not isolated; data to verify.
Oral bioavailability Pharmacokinetics Drug delivery

CNS Penetration in Cerebral Hypoperfusion Model

Prinomastat hydrochloride has been experimentally demonstrated to cross the blood-brain barrier, a property not uniformly shared by all MMP inhibitors [1]. In a rodent model of chronic cerebral hypoperfusion, treatment with AG3340 significantly reduced the severity of white matter lesions and the number of activated astroglia and microglia compared to vehicle-treated controls [1]. This in vivo efficacy in a CNS model provides direct evidence of brain penetration and pharmacological activity within the central nervous system.

CNS pharmacodynamic effect
Reported
Reduced white matter lesion severity vs. vehicle (p
Supports CNS MMP-2 model-response interpretation
Rodent chronic cerebral hypoperfusion model; systemic administration.
Tolerability endpoint
Trial context
55% vs. 20% placebo
Reported grade 2 musculoskeletal tolerability endpoint context
Phase III NSCLC trial, N=362; absolute risk difference 35 pp.
Blood-brain barrier CNS penetration White matter lesions

Musculoskeletal Toxicity in NSCLC Phase III Trial

The dose-limiting toxicity of prinomastat in clinical trials was musculoskeletal pain and stiffness, a class effect of MMP inhibitors. In a Phase III trial for non-small cell lung cancer (NSCLC), the incidence of moderate (grade 2) musculoskeletal toxicity was 55% in the prinomastat arm compared to 20% in the placebo arm [1]. This quantifiable benchmark allows researchers to anticipate and manage this specific adverse event in preclinical toxicology studies or when interpreting clinical data.

Tolerability endpoint
Trial context
55% vs. 20% placebo
Reported grade 2 musculoskeletal tolerability endpoint context
Phase III NSCLC trial, N=362; absolute risk difference 35 pp.
Musculoskeletal toxicity Clinical safety Adverse events

Prinomastat Hydrochloride Research Applications


MMP-2/9-Dependent Angiogenesis & Invasion Models

Prinomastat hydrochloride is optimally deployed in studies where selective inhibition of gelatinases (MMP-2 and MMP-9) is required to block angiogenesis and tumor invasion without confounding effects on MMP-1. The compound's oral bioavailability facilitates chronic daily dosing in syngeneic mouse models, such as the Lewis lung carcinoma model where it demonstrated superior primary tumor growth cessation compared to related analogs [1]. This makes it a reference standard for evaluating the role of gelatinases in the tumor microenvironment.

Blood-Brain Barrier Disruption & Neuroinflammation

Given its demonstrated ability to cross the blood-brain barrier and reduce white matter lesion severity in a rodent model of chronic cerebral hypoperfusion [2], prinomastat hydrochloride is a validated tool for CNS research. It is particularly suited for studies exploring the role of MMP-2 in neuroinflammation, blood-brain barrier integrity, and post-ischemic injury, where other MMP inhibitors with poor CNS penetration would be ineffective.

Benchmarking Novel MMP Inhibitors

Prinomastat hydrochloride serves as an ideal reference compound for medicinal chemistry and pharmacology programs developing next-generation MMP inhibitors. Its comprehensive dataset—including detailed Ki values across the MMP family [3], oral bioavailability range [1], CNS penetration data [2], and defined clinical toxicity profile (55% musculoskeletal toxicity rate) [4]—provides a robust, multi-parameter benchmark. Researchers can directly compare new chemical entities against this well-characterized profile to assess improvements in selectivity, brain penetration, or tolerability.

Translational MMP Inhibition in Oncology

The disconnect between prinomastat's potent preclinical efficacy and its failure to improve survival in Phase III NSCLC trials [4] makes it a uniquely instructive tool for translational research. Researchers investigating mechanisms of resistance to MMP-targeted therapies, the role of the tumor microenvironment in therapeutic response, or the limitations of preclinical models can utilize prinomastat as a case study to bridge the gap between in vitro potency and clinical outcomes.

Application
Selection Property
Validation Focus
Gelatinase-dependent angiogenesis & invasion models
MMP-2/-9 selectivity profile
Tumor microenvironment MMP pathway interpretation
Blood-brain barrier & neuroinflammation research
CNS penetration attribute
White matter lesion model response
Novel MMP inhibitor benchmarking
Multi-parameter reference profile
Selectivity, CNS penetration, and tolerability endpoint comparison
Translational MMP inhibition research
Preclinical-vs-clinical response gap
Model-to-trial endpoint translation review

Technical Documentation Hub

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